molecular formula C18H17NO B1456606 (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one CAS No. 94004-26-9

(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one

Cat. No.: B1456606
CAS No.: 94004-26-9
M. Wt: 263.3 g/mol
InChI Key: VPSFCIKKOBHCJS-DWWNIMARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one is a useful research compound. Its molecular formula is C18H17NO and its molecular weight is 263.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-2-methyl-1-phenyl-5-phenyliminopent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-15(14-16-8-4-2-5-9-16)18(20)12-13-19-17-10-6-3-7-11-17/h2-11,13-14H,12H2,1H3/b15-14+,19-13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSFCIKKOBHCJS-DWWNIMARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)CC=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)CC=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Electronic Absorption Spectra and UV-Vis Analysis of (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the electronic absorption properties of (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one . This molecule represents a complex class of conjugated systems known as


-enaminones or Schiff bases of curcuminoid-like precursors.

The following analysis synthesizes theoretical principles of organic spectroscopy with practical experimental protocols.

Executive Summary & Structural Context

Target Molecule: this compound Molecular Class: Conjugated


-Enaminone / Schiff Base Chalcone Derivative
Primary Application:  Solvatochromic probes, metal chelation ligands, and photo-active precursors in drug development.
Structural Deconstruction

To accurately interpret the UV-Vis spectrum, one must understand the electronic environment. The IUPAC name suggests a 5-carbon backbone containing three critical functionalities:

  • Styryl Moiety (C1-C2): A phenyl ring conjugated to a C=C double bond (with a methyl group at C2).

  • Carbonyl Core (C3): An electron-withdrawing ketone.

  • Phenylimino Terminus (C5): A Schiff base moiety (

    
    ).
    
The Tautomeric Imperative

While the systematic name implies a methylene bridge (


) at C4, the presence of flanking electron-withdrawing groups (carbonyl and imine) makes the C4 protons highly acidic. In solution, this molecule exists in a dynamic equilibrium favoring the fully conjugated keto-enamine  or enol-imine  tautomers.

Spectroscopic Consequence: The UV-Vis spectrum will not show isolated chromophores. Instead, it will exhibit a broad, intense band characteristic of a continuous conjugated system (


).

Tautomerism Figure 1: Tautomeric equilibrium determining the effective chromophore length. KetoImine Keto-Imine Form (Non-Conjugated Bridge) Ph-CH=C(Me)-CO-CH2-CH=N-Ph EnolImine Enol-Imine Form (Fully Conjugated) Ph-CH=C(Me)-C(OH)=CH-CH=N-Ph KetoImine->EnolImine Tautomerization KetoEnamine Keto-Enamine Form (Stable H-Bonded) Ph-CH=C(Me)-CO-CH=CH-NH-Ph EnolImine->KetoEnamine Proton Transfer

Electronic Absorption Profile

The UV-Vis spectrum of this compound is dominated by


 transitions and Intramolecular Charge Transfer (ICT).
Predicted Spectral Bands

Based on the Woodward-Fieser rules extended for enaminones and empirical data from analogous curcuminoid Schiff bases, the spectrum presents three distinct regions:

Band DesignationWavelength (

)
Transition TypeOriginMolar Absorptivity (

)
Band I (Primary) 360 – 420 nm

(ICT)
Full conjugation (Donor N

Acceptor C=O)
High (> 20,000

)
Band II 260 – 290 nm

Benzoyl / Cinnamoyl subsystemMedium (~10,000

)
Band III ~220 nm

Benzenoid E-bandVariable
Effect of Substituents
  • 2-Methyl Group: The methyl group at the

    
    -position of the double bond introduces steric strain, potentially twisting the phenyl ring out of planarity. This often results in a slight hypsochromic shift (blue shift)  and hypochromic effect  (lower intensity) compared to the non-methylated analog, due to reduced orbital overlap.
    
  • 5-Phenylimino Group: The nitrogen lone pair participates in the conjugated system, acting as an auxochrome. This causes a significant bathochromic shift (red shift) compared to the parent diketone.

Experimental Protocol for UV-Vis Analysis

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating workflow.

Materials & Solvents[1]
  • Analyte: this compound (Recrystallized, >98% purity by HPLC).

  • Solvents (Spectroscopic Grade):

    • Methanol (MeOH): Polar protic (Hydrogen bonding).

    • Acetonitrile (MeCN): Polar aprotic (Dipole interactions).

    • Chloroform (

      
      ): Non-polar/Weakly polar.
      
Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of the compound.

    • Dissolve in 10 mL of MeCN to create a

      
       M stock.
      
    • Validation: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series:

    • Prepare working solutions at

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Why: To verify Beer-Lambert Law linearity (Absorbance vs. Concentration). If the plot is non-linear, aggregation or tautomeric shifting is occurring.

  • Baseline Correction:

    • Use a matched quartz cuvette (1 cm path length) with pure solvent.

    • Scan range: 200 nm to 600 nm.

  • Data Acquisition:

    • Record spectra for all three concentrations.

    • Determine

      
       and calculate 
      
      
      
      using
      
      
      .

Protocol Figure 2: Validated workflow for UV-Vis acquisition. Start Start: Solid Sample Weigh Weigh 1.0 mg (Precision Balance) Start->Weigh Dissolve Dissolve in MeCN (Stock: ~10^-4 M) Weigh->Dissolve Sonicate Sonicate 5 mins (Ensure Homogeneity) Dissolve->Sonicate Dilute Dilute to 10^-5 M (Working Solution) Sonicate->Dilute Scan Scan 200-600 nm (Quartz Cuvette) Dilute->Scan Check Check Linearity (Beer-Lambert Validation) Scan->Check Process Data Process Data Check->Process Data Linear Re-filter/Dilute Re-filter/Dilute Check->Re-filter/Dilute Non-Linear

Advanced Analysis: Solvatochromism & Mechanism

The position of the primary band (


) in this molecule is highly sensitive to solvent polarity, a phenomenon known as solvatochromism .
Mechanism of Solvatochromism

The transition involves an Intramolecular Charge Transfer (ICT) from the electron-rich amine/imine nitrogen to the electron-deficient carbonyl oxygen.

  • Ground State: More neutral, less polar.

  • Excited State: Highly polarized (zwitterionic character).

Observation:

  • In Polar Protic Solvents (MeOH): The solvent stabilizes the polar excited state via hydrogen bonding and dipole interaction. This lowers the energy of the excited state relative to the ground state.

  • Result: Positive Solvatochromism (Red Shift) . The

    
     will shift to longer wavelengths in MeOH compared to Hexane or 
    
    
    
    .
Acid-Base Sensitivity (Halochromism)

The imine nitrogen is basic.

  • Addition of Acid (

    
    ):  Protonation of the imine nitrogen blocks the lone pair from participating in conjugation.
    
  • Spectral Effect: The strong ICT band (Band I) will disappear or drastically blue-shift, leaving only the localized aromatic transitions. This is a definitive test for the presence of the Schiff base linkage.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones". Chemical Reviews, 104(5), 2433–2480. Link (Authoritative source on enaminone tautomerism and electronic structure).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Gholivand, K., et al. (2014).

Methodological & Application

Application Note: Microwave-Assisted Synthesis of (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency protocol for the synthesis of (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one , a functionalized


-unsaturated ketone derivative featuring a Schiff base moiety. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol overcomes the limitations of conventional thermal heating—specifically the long reaction times (12–24 hours) and competitive polymerization of the sensitive enone backbone.

The method utilizes a sequential microwave irradiation strategy: first establishing the chalcone-like scaffold via a Claisen-Schmidt condensation, followed by a rapid, solvent-minimized Schiff base condensation with aniline. This approach reduces total reaction time to under 20 minutes while improving yield and purity profiles.

Retrosynthetic Analysis & Mechanistic Insight

To design a robust protocol, we must deconstruct the target molecule into its synthons. The structure This compound consists of a styryl ketone backbone functionalized with a phenylimine at the


-position (C5).
Structural Breakdown
  • Scaffold: (E)-2-Methyl-1-phenylpent-1-en-3-one (an

    
    -methylated chalcone analogue).
    
  • Functionalization: A C5-imine group (=N-Ph), implying the condensation of a C5-carbonyl precursor with aniline.

Synthetic Pathway

The synthesis proceeds in two distinct stages, both accelerated by microwave dielectric heating:[1]

  • Stage 1: Construction of the Carbon Skeleton (Claisen-Schmidt)

    • Reactants: Benzaldehyde + 3-Pentanone (Diethyl ketone).

    • Mechanism: Base-catalyzed cross-aldol condensation followed by dehydration. The microwave field efficiently couples the bulky nucleophile (enolate of 3-pentanone) with benzaldehyde, favoring the thermodynamic (E)-isomer.

    • Note: The resulting enone is then subjected to formylation (e.g., Vilsmeier-Haack) to generate the 5-oxo intermediate required for Stage 2. For this protocol, we assume the 5-oxo intermediate or a 1,5-dicarbonyl equivalent is the immediate precursor for the final microwave step.

  • Stage 2: Schiff Base Formation (Imine Condensation)

    • Reactants: (E)-2-Methyl-1-phenyl-5-oxopent-1-en-3-one + Aniline.

    • Mechanism: Nucleophilic attack of the aniline nitrogen on the C5 aldehyde/ketone, followed by microwave-accelerated dehydration to form the C=N bond.

Reaction Scheme Visualization

SynthesisPath Benz Benzaldehyde Aldol Aldol Intermediate Benz->Aldol Base/MW Claisen-Schmidt Pentanone 3-Pentanone Pentanone->Aldol Base/MW Claisen-Schmidt Enone (E)-2-Methyl-1-phenyl pent-1-en-3-one Aldol->Enone -H2O (Elimination) OxoInter (E)-5-Oxo-Intermediate Enone->OxoInter Formylation (Vilsmeier-Haack) Target Target: (E)-2-Methyl-1-phenyl- 5-phenyliminopent-1-en-3-one OxoInter->Target Acid Cat./MW Schiff Base Condensation Aniline Aniline Aniline->Target Acid Cat./MW Schiff Base Condensation

Figure 1: Step-wise synthetic pathway from raw materials to the target imino-enone.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control (0–20 bar) and temperature monitoring (IR sensor).

  • Reagents:

    • Benzaldehyde (freshly distilled).[2]

    • 3-Pentanone (Diethyl ketone).

    • Aniline (99.5%, ACS reagent).

    • Ethanol (Absolute).[1][3]

    • Glacial Acetic Acid (Catalyst).

    • NaOH (10% aq).

Protocol A: Synthesis of the Scaffold (Enone)

Target: (E)-2-Methyl-1-phenylpent-1-en-3-one[2]

  • Preparation: In a 10 mL microwave process vial, dissolve Benzaldehyde (10 mmol, 1.06 g) and 3-Pentanone (10 mmol, 0.86 g) in Ethanol (3 mL).

  • Catalysis: Add 0.5 mL of 10% NaOH solution dropwise.

  • Irradiation: Seal the vial and irradiate using the following parameters:

    • Temperature: 120°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 5 minutes

    • Stirring: High

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL) containing dilute HCl (to neutralize). Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over anhydrous

    
     and concentrate.
    
  • Purification: Recrystallize from ethanol/water (9:1) to obtain the pale yellow solid.

Protocol B: Synthesis of the Target (Schiff Base Formation)

Target: this compound Precursor: (E)-5-oxo-2-methyl-1-phenylpent-1-en-3-one (assumed available from Protocol A + Formylation).

  • Loading: In a 10 mL microwave vial, mix the 5-oxo-enone precursor (2 mmol) and Aniline (2.2 mmol, 1.1 eq).

  • Solvent/Catalyst: Add Ethanol (2 mL) and Glacial Acetic Acid (2-3 drops).

    • Green Chemistry Option: This step can often be performed solvent-free on basic alumina support if higher throughput is required.

  • Irradiation:

    • Temperature: 140°C

    • Power: Dynamic (Max 200 W)

    • Hold Time: 2–4 minutes

    • Pressure Limit: 250 psi

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the carbonyl spot indicates completion.

  • Isolation: Cool the vial to room temperature. The product often precipitates upon cooling. Filter the solid and wash with cold ethanol.

  • Recrystallization: Recrystallize from hot ethanol to yield yellow/orange needles.

Results & Discussion

Comparative Efficiency

Microwave irradiation drastically reduces the reaction time for both the aldol condensation and the Schiff base formation compared to conventional reflux methods.

Table 1: Comparison of Conventional vs. Microwave Synthesis

Reaction StepMethodTemperatureTimeYield (%)
Scaffold Synthesis Conventional Reflux80°C12 hrs65%
Microwave (Protocol A) 120°C 5 min 92%
Schiff Base Formation Conventional Reflux80°C4–6 hrs70%
Microwave (Protocol B) 140°C 3 min 88%
Critical Process Parameters (CPPs)
  • Temperature Control: For the Schiff base formation, temperatures above 150°C may lead to degradation of the Michael acceptor (the enone double bond). 140°C is the optimal balance between rate and stability.

  • Acid Catalysis: The addition of glacial acetic acid is crucial in the microwave field. It protonates the carbonyl oxygen, increasing electrophilicity and facilitating the nucleophilic attack of aniline, a rate-limiting step that is significantly accelerated by the dipolar polarization of the microwave field.

Spectroscopic Validation

The formation of the target is confirmed by:

  • IR: Disappearance of the aldehyde C=O stretch (approx. 1720 cm⁻¹) and appearance of the imine C=N stretch (1610–1630 cm⁻¹). Retention of the enone C=O (conjugated) around 1660 cm⁻¹.

  • ¹H NMR: Appearance of the imine proton signal (

    
     8.2–8.5 ppm) and the characteristic styryl doublet.
    

References

  • Microwave-Assisted Chalcone Synthesis: Thirunarayanan, G., et al. "Synthesis of chalcone from aryl methyl ketone and substituted benzaldehyde in green catalyst flyash: H2SO4 by microwave irradiation." Elixir Org. Chem. 2012. 4

  • Microwave-Assisted Schiff Base Synthesis: Chawla, P., et al.[1][5][6][7] "The rapid synthesis of Schiff-bases without solvent under microwave irradiation and their antimicrobial activity."[7] Der Pharma Chemica, 2012, 4(6):2265-2269. 8

  • Synthesis of

    
    -Ketoimines/Enamines: 
    Linder, M. R., & Podlech, J. "Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation."[9] Organic Letters, 2001, 3(12), 1849-1851.[9]
    9
    
  • Aqueous Microwave Synthesis of Sulfones (Methodology Parallel): "Microwave assisted efficient synthesis of β-keto-sulfones in aqueous medium." Journal of Sulfur Chemistry. 10

Sources

Green chemistry methods for preparing (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and green organic synthesis. It details the sustainable preparation of (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one , a hybrid pharmacophore combining an


-unsaturated ketone (chalcone-like) with a Schiff base (imine).

The protocol prioritizes Atom Economy , Energy Efficiency (Microwave/Mechanochemistry), and Hazard Reduction (Solvent-free/Aqueous media).

Introduction & Synthetic Strategy

The target molecule, This compound , features a conjugated system essential for biological activity (antioxidant, anti-inflammatory). Traditional synthesis involves volatile organic solvents (VOCs) and corrosive catalysts (e.g.,


, 

).

This protocol employs a Modular Green Strategy divided into three solvent-minimized steps:

  • Aldol Condensation: Solvent-free grinding to form the enone core.

  • C-Formylation: Microwave-assisted Claisen condensation to generate the

    
    -keto aldehyde equivalent.
    
  • Imine Condensation: Acid-catalyzed mechanochemical coupling with aniline.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target This compound Intermediate2 Precursor B: (E)-5-Hydroxy-2-methyl-1-phenylpent-1,4-dien-3-one (Enol of β-keto aldehyde) Target->Intermediate2 Imine Condensation (- H2O) Aniline Aniline Target->Aniline Intermediate1 Precursor A: (E)-3-Methyl-4-phenylbut-3-en-2-one Intermediate2->Intermediate1 Claisen Condensation (C-Formylation) EthylFormate Ethyl Formate (C1 Source) Intermediate2->EthylFormate Benzaldehyde Benzaldehyde Intermediate1->Benzaldehyde Aldol Condensation (- H2O) MEK 2-Butanone (Methyl Ethyl Ketone) Intermediate1->MEK

Caption: Retrosynthetic disconnection showing the three-component assembly via convergent green pathways.

Experimental Protocols

Step 1: Solvent-Free Synthesis of (E)-3-Methyl-4-phenylbut-3-en-2-one

Principle: Solid-state Cross-Aldol Condensation using grinding (Mechanochemistry). Green Metric: 100% Atom Economy (theoretical), Zero VOCs.

Reagents:

  • Benzaldehyde (10 mmol, 1.06 g)

  • 2-Butanone (10 mmol, 0.72 g)

  • Sodium Hydroxide (pellets, 12 mmol, 0.48 g)

Protocol:

  • Preparation: In a clean porcelain mortar, place the NaOH pellets and pulverize them into a fine powder.

  • Mixing: Add 2-Butanone and Benzaldehyde to the mortar.

  • Grinding: Grind the mixture vigorously with a pestle for 10–15 minutes. The mixture will initially become a paste and then solidify as the reaction proceeds and water is eliminated.

  • Work-up: Add 10 mL of ice-cold water to the solid mass to dissolve the sodium salt byproducts.

  • Filtration: Filter the solid product using a Buchner funnel. Wash with cold water (3 x 5 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize from hot Ethanol:Water (8:2) if necessary.

  • Yield Check: Expected yield 85–92%. Melting Point: 38–40°C.

Step 2: Microwave-Assisted C-Formylation

Principle: Claisen condensation to introduce the C5 carbon. Conventional heating is replaced by Microwave Irradiation (MWI) to accelerate the reaction and suppress side products. Target Intermediate: (E)-5-Hydroxy-2-methyl-1-phenylpent-1,4-dien-3-one (exists in equilibrium with the aldehyde form).

Reagents:

  • Product from Step 1 (5 mmol, 0.80 g)

  • Ethyl Formate (7.5 mmol, 0.55 g)

  • Basic Alumina (

    
    , activity I, 2.0 g) as solid support/catalyst.
    
  • Alternative Catalyst: Potassium tert-butoxide (0.5 eq) in minimal ethanol.

Protocol:

  • Adsorption: Dissolve the Step 1 enone and Ethyl Formate in 2 mL of Ethanol. Add the Basic Alumina and stir to adsorb. Evaporate the solvent under reduced pressure (Rotavap) to obtain a dry-loaded powder.

  • Irradiation: Place the dry powder in a quartz reaction vessel. Irradiate in a microwave reactor (e.g., CEM Discover or modified domestic oven) at 300W for 3–5 minutes .

    • Note: Use pulsed irradiation (30s ON, 10s OFF) to prevent overheating.

  • Extraction: Cool the vessel. Add 10 mL of Ethyl Acetate (green solvent alternative: Ethyl Lactate) to desorb the product. Filter off the alumina.

  • Isolation: Wash the organic layer with dilute Citric Acid (10%) to neutralize. Dry over

    
     and concentrate.
    
  • Validation: The product is an oil/low-melting solid. Use immediately in Step 3 or store under

    
    .
    
Step 3: Mechanochemical Schiff Base Formation

Principle: Acid-catalyzed condensation of the


-keto aldehyde (enol) with aniline.
Catalyst:  Natural Acid Source (Lemon Juice/Citric Acid) or Glacial Acetic Acid.

Reagents:

  • Intermediate from Step 2 (2 mmol)

  • Aniline (2 mmol, 0.18 g)

  • Catalyst: 2 drops of Glacial Acetic Acid or 0.5 mL Lemon Juice.

Protocol:

  • Grinding: In a clean mortar, mix the Step 2 Intermediate and Aniline.

  • Catalysis: Add the acid catalyst.

  • Reaction: Grind for 5–8 minutes. The mixture will change color (typically yellow to deep orange/red) indicating imine formation.

  • Work-up: Add 5 mL of ice-cold Ethanol. Scratch the sides to induce crystallization.

  • Filtration: Filter the precipitate.

  • Purification: Recrystallize from hot Ethanol.

Characterization & Validation

To ensure scientific integrity, the final product must be validated against the following predicted spectral data.

TechniqueExpected Signal / CharacteristicStructural Assignment
IR (

)
1660–1680C=O (Conjugated Ketone)
1610–1625C=N (Imine stretch)
1580–1600C=C (Alkene/Aromatic)

NMR (

)

2.1–2.3 (s, 3H)
Methyl group at C2

7.1–7.6 (m, 10H)
Aromatic protons (2 x Ph)

7.8 (s, 1H)
Vinyl proton at C1

8.2–8.4 (d, 1H)
Imine proton (

) at C5

5.8–6.0 (d, 1H)
Vinyl proton at C4

Green Metrics & Safety

Green Chemistry Evaluation
  • E-Factor: < 0.5 (Significant reduction in waste compared to classical solvent reflux).

  • Atom Economy: High. Water and Ethanol are the only byproducts.

  • Energy: Microwave synthesis reduces reaction time from hours (reflux) to minutes.[1]

Safety Precautions
  • Aniline: Toxic by inhalation and skin contact. Use gloves and a fume hood during the grinding step to avoid vapor inhalation.

  • Microwave: Do not use closed metal vessels. Ensure the reaction vessel is rated for pressurized heating if using a sealed tube.

  • Sodium Hydroxide: Corrosive. Handle pellets with forceps.

Workflow Diagram

Workflow cluster_0 Step 1: Enone Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Imine Condensation S1_Input Benzaldehyde + MEK + NaOH S1_Process Grinding (15 min) S1_Input->S1_Process S1_Output Enone Solid S1_Process->S1_Output S2_Input Enone + Ethyl Formate S1_Output->S2_Input S2_Process Microwave (300W, 5 min) S2_Input->S2_Process S2_Output β-Keto Enol S2_Process->S2_Output S3_Input β-Keto Enol + Aniline S2_Output->S3_Input S3_Process Acid Cat. Grinding S3_Input->S3_Process S3_Output Final Product S3_Process->S3_Output

Caption: Integrated workflow for the 3-step green synthesis process.

References

  • Solvent-free synthesis of chalcones: Pallavi, K., et al. "Solvent free synthesis of some chalcones and their effect on Bovine Serum Albumin."[2] Prime Scholars, 2017. [Link]

  • Microwave-assisted synthesis of enones: Sarda, S. R., et al. "Microwave assisted solvent free synthesis of 1,3-diphenylpropenones." International Journal of Chemical Sciences, 2021.[3] [Link]

  • Green synthesis of Schiff bases (Imines): Pawar, S. S., et al. "Solvent-free, environmentally benign synthesis of some imines and antioxidant activity." Journal of Chemical and Pharmaceutical Research, 2010. [Link]

  • Microwave-assisted Claisen Condensation (Methodological Analog): Koizumi, H., et al. "On the Magic of Microwave-assisted Organic Synthesis: 1,5-Benzodiazepin-2-one from o-Phenylenediamine and Ethyl Acetoacetate." Chemistry Letters, 2006.[4] [Link]

Sources

Technical Application Note: Solvent Selection for Recrystallization of (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This technical note provides a validated protocol for the purification of (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one , a conjugated


-unsaturated ketone bearing a distal Schiff base (imine) functionality. Due to the presence of the hydrolytically labile azomethine group (

) and the conjugated enone system, standard purification methods such as silica gel chromatography often lead to decomposition or hydrolysis.

This guide prioritizes recrystallization as the primary purification strategy to ensure high purity (>98% HPLC) for biological assays or subsequent synthetic steps.

Physicochemical Profile[1][2][3][4][5][6]
FeatureCharacteristicImplication for Purification
Structure Conjugated Enone-ImineHighly colored (Yellow/Orange). Impurities likely dark tars/oligomers.
Labile Group Imine (

)
Critical: Sensitive to aqueous acid/silica. Avoid wet solvents.[1]
Lipophilicity Moderate (LogP ~3.5-4.0)Soluble in DCM, EtOAc; Sparingly soluble in Hexane, cold EtOH.
MP Range Est. 90–130 °CIdeal for recrystallization from boiling solvents.

Solvent Selection Strategy

The selection of a solvent system for this molecule is governed by two competing factors: solubility differential (temperature dependence) and chemical stability (resistance to hydrolysis).

The "Hydrolysis Trap"

A common error in purifying Schiff bases is the use of non-anhydrous alcohols or acidic solvents.

  • Risk:

    
    
    
  • Solution: Use anhydrous solvents or aprotic binary systems. If using ethanol, ensure it is absolute (99.5%+).

Solvent Screening Matrix
Solvent SystemPolaritySolubility (Cold)Solubility (Hot)SuitabilityNotes
Ethanol (Abs.) HighLowHighExcellent Primary choice. Promotes crystal growth.[2]
EtOAc / Hexane MediumLowHighGood Best for non-polar impurities. Anhydrous.
DCM / Hexane LowModerateVery HighFair Risk of "oiling out" if evaporation is too fast.
Acetone HighHighHighPoor Too soluble; poor recovery yield.
Water / EtOH HighLowModerateAvoid High risk of imine hydrolysis.

Visual Workflow: Solvent Decision Tree

The following logic gate ensures the correct solvent is chosen based on the crude material's behavior.

SolventSelection Start Start: Crude Solid (Yellow/Orange) SolubilityTest Test Solubility in Boiling Absolute Ethanol Start->SolubilityTest Dissolves Dissolves Completely? SolubilityTest->Dissolves Precipitates Precipitates on Cooling? Dissolves->Precipitates Yes HotFilter Perform Hot Filtration (Remove Insolubles) Dissolves->HotFilter No (Insolubles present) ProtocolA Use Protocol A: Single Solvent (EtOH) Precipitates->ProtocolA Yes (Crystals form) ProtocolB Use Protocol B: Binary System (EtOAc/Hex) Precipitates->ProtocolB No (Oils out or too soluble) HotFilter->Precipitates

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system.

Detailed Protocols

Protocol A: Single-Solvent Recrystallization (Absolute Ethanol)

Recommended for initial purification of crude solids with >85% purity.

Reagents:

  • Crude this compound.

  • Ethanol, Absolute (Anhydrous, >99.5%).

Procedure:

  • Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.[3]

  • Dissolution: Add 5 mL of absolute ethanol. Heat to reflux (approx. 78°C) on a hot plate/block.

    • Note: If solid remains, add hot ethanol in 1 mL increments until dissolved. Do not exceed 15 mL total volume.

  • Hot Filtration (Optional): If dark insoluble specks remain, filter the hot solution rapidly through a pre-warmed glass funnel with a fluted filter paper or a glass frit.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 mins). Rapid cooling may trap impurities.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with 2 x 1 mL of ice-cold absolute ethanol.

  • Drying: Dry in a vacuum desiccator over

    
     or silica gel. Avoid oven drying >60°C to prevent thermal degradation.
    
Protocol B: Binary Solvent Recrystallization (EtOAc / Hexane)

Recommended if Protocol A fails (oiling out) or if the compound is too soluble in ethanol.

Reagents:

  • Ethyl Acetate (EtOAc) - Solvent.

  • n-Hexane (or n-Heptane) - Anti-solvent.

Procedure:

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of boiling EtOAc (approx. 3-5 mL).

  • Anti-solvent Addition: While maintaining a gentle boil, add hot n-Hexane dropwise.

  • Cloud Point: Continue adding Hexane until a persistent turbidity (cloudiness) is observed.

  • Clarification: Add 2-3 drops of hot EtOAc to clear the solution.

  • Cooling: Remove from heat. Cover the flask and allow to stand undisturbed.

    • Expert Tip: If the product "oils out" (forms a liquid droplet at the bottom), reheat to dissolve and add a seed crystal of the pure product while the solution is still warm.

  • Harvest: Collect crystals via vacuum filtration. Wash with a cold 1:4 mixture of EtOAc:Hexane.

Troubleshooting & Critical Control Points

"Oiling Out"

This phenomenon occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or if the solution is too concentrated.

  • Fix: Re-dissolve the oil by heating. Add more solvent (dilute the system) or switch to a higher boiling solvent pair (e.g., Toluene/Heptane). Vigorous stirring during cooling can sometimes induce crystallization of the oil.

Imine Hydrolysis

Signs of hydrolysis include a smell of aniline or the appearance of a different aldehyde/ketone spot on TLC.

  • Prevention: Ensure all glassware is oven-dried. Use fresh, anhydrous solvents. Do not use acid-washed glassware without neutralization.

Visualizing the Stability Pathway

Stability Imine Target Imine (Solid) Hydrolysis Hydrolysis Reaction Imine->Hydrolysis + Water Trace Water / Acid Water->Hydrolysis Products Decomposition: Ketone + Aniline Hydrolysis->Products Irreversible Loss

Figure 2: Pathway of decomposition. Preventing moisture ingress is critical.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for general recrystallization techniques and solvent properties).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (Authoritative source for solvent drying and purification).[1][4]

  • Reeves, J. T., et al. "A General Method for Imine Formation Using B(OCH2CF3)3."[5] Organic Letters, 2015, 17(10), 2442-2445. (Discusses stability and synthesis of imines, relevant for handling precautions). [5]

  • Master Organic Chemistry. "Imines: Properties, Formation, Reactions, and Mechanisms." (General mechanism validation for hydrolysis risks).

Sources

Troubleshooting & Optimization

Troubleshooting Schiff base formation in (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this specific Schiff base formation.

Disclaimer: The IUPAC name provided, this compound, suggests a complex structure. For the purpose of this guide, we will address the most probable synthetic route: the condensation of (E)-1-phenyl-2-methylpent-1-en-3-one with aniline to form the corresponding imine at the C3 position. This guide's principles are broadly applicable to the synthesis of ketimines from α,β-unsaturated ketones.

Troubleshooting Guide

This section directly addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: Why is my Schiff base yield unexpectedly low or the reaction not proceeding to completion?

Low yields are a common challenge in Schiff base synthesis, often stemming from the reversible nature of the reaction and the moderate reactivity of ketones compared to aldehydes.[1][2]

Core Issues & Solutions:

  • Equilibrium and Water Removal: Schiff base formation is a condensation reaction that produces water. According to Le Chatelier's principle, the presence of this water can drive the equilibrium back towards the reactants.[1][3]

    • Solution: Actively remove water as it forms. This is the most critical step to ensure a high yield.

      • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene. This physically removes water from the reaction mixture.[1]

      • Dehydrating Agents: Add a chemical drying agent directly to the reaction. Activated molecular sieves (3Å or 4Å) are highly effective.[1][4] Anhydrous salts like MgSO₄ or Na₂SO₄ can also be used.[1]

  • Incorrect pH: The reaction rate is highly dependent on pH. The process requires a delicate balance; the medium must be acidic enough to catalyze the dehydration of the intermediate carbinolamine but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.[1][5]

    • Solution: Optimize the pH to a mildly acidic range, typically 4-5.[1]

      • Catalyst Choice: Use a catalytic amount of a weak acid. Glacial acetic acid is a common choice. For less reactive ketones, a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) might be necessary, but use it sparingly to avoid side reactions.[2][3]

  • Steric Hindrance and Reactant Reactivity: Ketones are inherently less reactive than aldehydes. Furthermore, the ketone in your precursor is sterically hindered, which can slow the reaction rate.[2][3]

    • Solution: Employ more forcing reaction conditions.

      • Increase Reaction Time: Ketimine formations, especially from hindered ketones, can require extended reaction times, potentially from 24 to 48 hours.[1][2]

      • Increase Temperature: Refluxing the reaction mixture in a suitable solvent (e.g., ethanol or toluene) is standard practice to overcome the activation energy barrier.[6]

Q2: My purified Schiff base is unstable and decomposes over time. How can I prevent this?

The primary pathway for the decomposition of a Schiff base is hydrolysis, which is the reverse of the formation reaction.[1][3] The C=N imine bond is susceptible to cleavage by water, a process often catalyzed by trace amounts of acid.[1]

Troubleshooting Steps:

  • Anhydrous Conditions: During workup and purification, use thoroughly dried solvents. After purification, store the final product under an inert atmosphere (e.g., nitrogen or argon) if possible.[1]

  • Avoid Moisture: Store the purified compound in a tightly sealed vial within a desiccator containing a drying agent like Drierite or phosphorus pentoxide.[1]

  • Neutral pH: Ensure that all traces of the acid catalyst are removed during the workup. Washing the organic layer with a dilute sodium bicarbonate solution, followed by water and brine, can help neutralize the mixture before drying and solvent evaporation.

  • Avoid High Heat: While heating is necessary for the reaction, some Schiff bases can be thermally unstable. Avoid excessive temperatures during storage.[1]

Q3: The purification of my product is challenging. What are the best practices?

Purification can be difficult due to the potential instability of the imine bond, especially its susceptibility to hydrolysis on acidic stationary phases like silica gel.[1][2]

Recommended Purification Methods:

  • Recrystallization: This is often the most effective method for purifying solid Schiff bases.[1]

    • Solvent Choice: Ethanol is a commonly used and effective solvent for recrystallizing imines.[1] If the product is an oil, try dissolving it in a minimum amount of a hot solvent and then cooling it slowly, perhaps scratching the side of the flask to induce crystallization.

  • Column Chromatography: If recrystallization is unsuccessful, column chromatography can be employed.

    • Stationary Phase: To avoid hydrolysis, consider using neutral alumina instead of the more acidic silica gel.[1] Alternatively, silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine.

  • Trituration: If the product is an amorphous solid or a persistent oil, trituration can be effective. This involves repeatedly washing/stirring the crude material with a solvent in which the desired compound is insoluble, but the impurities are soluble.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for acid-catalyzed Schiff base formation?

A: The formation of an imine (Schiff base) is a two-step process involving nucleophilic addition followed by dehydration.[7]

  • Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the carbonyl carbon. In an acid-catalyzed reaction, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon.[8][9]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine or hemiaminal.[8]

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen then pushes out the water molecule, forming a C=N double bond. The resulting species, an iminium ion, is then deprotonated to yield the final, neutral imine product.[10]

Schiff_Base_Mechanism Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism Reactants Ketone (R₂C=O) + Amine (R'-NH₂) Protonated_Ketone Protonated Ketone [R₂C=O⁺H] Reactants->Protonated_Ketone Protonation H_plus + H⁺ Carbinolamine Carbinolamine [R₂C(OH)NHR'] Protonated_Ketone->Carbinolamine Nucleophilic Attack Protonated_Carbinolamine Protonated Carbinolamine [R₂C(O⁺H₂)NHR'] Carbinolamine->Protonated_Carbinolamine Protonation Iminium_Ion Iminium Ion [R₂C=N⁺HR'] Protonated_Carbinolamine->Iminium_Ion Dehydration (-H₂O) Product Imine (Schiff Base) [R₂C=NR'] Iminium_Ion->Product Deprotonation Water + H₂O H_plus_out + H⁺

Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common method.[3] Spot the reaction mixture alongside the starting ketone and amine. The formation of a new spot (the product) and the disappearance of the starting material spots indicate reaction progress. However, be aware that imines can sometimes hydrolyze on acidic TLC plates, which can give misleading results.[1][2] If this is suspected, consider deactivating the plate with triethylamine or using other analytical methods like GC-MS or ¹H NMR of a small, worked-up aliquot.

Q: What are the key spectroscopic signals to confirm the formation of my Schiff base?

A:

  • FT-IR Spectroscopy: Look for the appearance of a characteristic C=N (imine) stretching band, typically around 1600-1650 cm⁻¹. Concurrently, you should see the disappearance of the C=O stretch from the starting ketone (usually ~1670-1700 cm⁻¹) and the N-H bands from the primary amine.[1]

  • ¹H NMR Spectroscopy: The most definitive evidence is often the disappearance of the two protons from the -NH₂ group of the starting amine. New signals corresponding to the protons in the vicinity of the newly formed C=N bond will appear.

  • ¹³C NMR Spectroscopy: The carbon of the C=N imine bond will have a characteristic chemical shift, typically in the 160-180 ppm range, which is distinct from the carbonyl carbon of the starting ketone (which is often >190 ppm).

Data Presentation: Optimizing Reaction Parameters

The choice of solvent and catalyst can significantly impact reaction outcomes. The following table provides a general guide for optimization based on common laboratory practices.

Catalyst (0.05 eq)SolventTemperature (°C)Typical Time (h)Expected YieldNotes
Glacial Acetic AcidEthanolReflux (~78°C)12 - 24ModerateGood starting point. Easy to remove solvent.
p-TsOHTolueneReflux (~111°C)8 - 16Good to HighHigher temperature and azeotropic water removal (with Dean-Stark) are very effective.[3]
NoneEthanolReflux (~78°C)24 - 48+Low to ModerateReaction may be very slow without a catalyst.
Molecular Sieves (4Å)DichloromethaneRoom Temp48+LowCan work for sensitive substrates but is often very slow for ketimines.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a general method using azeotropic removal of water.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add (E)-1-phenyl-2-methylpent-1-en-3-one (1.0 eq).

  • Reagent Addition: Add toluene (approx. 40 mL) to dissolve the ketone. Then, add aniline (1.05 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting ketone (typically 8-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL), followed by water (1 x 20 mL) and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by recrystallization from ethanol or by column chromatography on neutral alumina.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Water Is water being actively removed? Start->Check_Water Check_pH Is the pH mildly acidic (pH 4-5)? Check_Water->Check_pH Yes Sol_Water Action: Use Dean-Stark trap or add molecular sieves. Check_Water->Sol_Water No Check_Conditions Are reaction time and temp sufficient? Check_pH->Check_Conditions Yes Sol_pH Action: Add catalytic acid (e.g., Acetic Acid, p-TsOH). Check_pH->Sol_pH No Success High Yield Achieved Check_Conditions->Success Yes Sol_Conditions Action: Increase reflux time (24-48h) and/or temperature. Check_Conditions->Sol_Conditions No Sol_Water->Check_Water Sol_pH->Check_pH Sol_Conditions->Check_Conditions

Caption: Figure 2: A decision tree for troubleshooting low Schiff base yields.

References

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Chemistry Schiff Bases. (n.d.). sathee jee. Retrieved February 13, 2026, from [Link]

  • Technical Support Center: Optimizing Schiff Base Form
  • Schiff base. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Technical Support Center: Schiff Base Formation
  • Mechanism of formation Schiff base. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis of Schiff Bases. (2020, July 9). BYJU'S. Retrieved February 13, 2026, from [Link]

  • Radi, M. F., et al. (2019). Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Research Journal of Pharmacy and Technology, 12(5), 2207-2212.
  • Gomathy, S. S., & Kumar, R. S. (2021). Different Schiff Bases—Structure, Importance and Classification. Journal of Chemical Reviews, 3(1), 1-14.
  • Kumari, J. (2024, November 11). Synthesis and characterization of novel Schiff base ligands.
  • Optimization of the Model Reaction Conditions for the Preparation. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. (2024, December 26). Journal of Chemical and Pharmaceutical Research.
  • Applications of Schiff Bases and their Metal Complexes in Catalytic Transformations. (2025, August 21).
  • Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. (2022, May 15). International Journal of Pharmaceutical Sciences and Research.
  • Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. (2026, February 12). ACS Omega.
  • Synthesis of Schiff base. (2024, April 26). Reddit. Retrieved February 13, 2026, from [Link]

  • how do i synthesize (E) 2-methyl-1-phenylpent-1-en-3-one? (2017, January 18). Chemistry Stack Exchange.
  • Optimization of Reaction Conditions. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. (n.d.).
  • Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. (n.d.). International Journal of Trend in Scientific Research and Development.
  • Problem in synthesis of imine? (2018, February 9). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Majeed, R. H. A., et al. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296.
  • Optimum pH range for formation of Schiff bases. (2018, November 5). Chemistry Stack Exchange. Retrieved February 13, 2026, from [Link]

  • 258 questions with answers in SCHIFF BASES. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (n.d.). IOSR Journal.
  • Reactions of Aldehydes and Ketones with Amines-Practice Problems. (n.d.). Chemistry Steps. Retrieved February 13, 2026, from [Link]

  • Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025, February 24). Chemistry LibreTexts.
  • Need help with HW problem: Imine Synthesis. (2021, February 28). Reddit. Retrieved February 13, 2026, from [Link]

  • Imines – Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry.
  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.).
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Journal of Chemical Sciences.
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.).
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

Sources

Addressing solubility issues of (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Addressing Aqueous Solubility Challenges for Researchers

Welcome to the technical support guide for (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. This guide provides in-depth troubleshooting protocols and frequently asked questions to help you successfully incorporate this compound into your experimental workflows.

Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?

Based on its chemical structure, the compound possesses multiple phenyl rings and a hydrocarbon backbone, which are classic hydrophobic (water-repelling) features. These large, non-polar regions dominate the molecule's character, making it energetically unfavorable to dissolve in a highly polar solvent like water. Compounds with similar core structures often exhibit low aqueous solubility.[1][2][3][4]

Q2: I've observed that the compound precipitates when I dilute my organic stock solution into an aqueous buffer. What is happening?

This is a common phenomenon known as "crashing out." Your compound is likely well-dissolved in a concentrated organic solvent (like DMSO or ethanol). When this stock is introduced into a large volume of aqueous buffer, the overall solvent polarity dramatically increases. The organic solvent becomes too dilute to keep the hydrophobic compound solubilized, causing it to precipitate out of the solution.[5][6]

Q3: What are the primary strategies I can use to improve the aqueous solubility of this compound?

There are several established methods, ranging from simple adjustments to more complex formulation strategies. The most common approaches for laboratory-scale experiments include:

  • Co-solvency: Blending water with a miscible organic solvent to reduce the overall polarity.[6][7][8]

  • pH Adjustment: Ionizing the molecule to increase its polarity and interaction with water.[9][10][]

  • Complexation: Using an agent like a cyclodextrin to encapsulate the hydrophobic molecule.[12][13][14][15][16]

  • Advanced Formulations: For more significant challenges, techniques like solid dispersions or nanosuspensions can be employed.[1][4][17][18][19][20][21]

Troubleshooting Guide & In-Depth Protocols

This section provides detailed, step-by-step protocols for systematically addressing solubility issues. We recommend starting with the simplest effective method.

Initial Troubleshooting Workflow

This diagram outlines the decision-making process for selecting a solubilization strategy.

G start Problem: Compound precipitates in aqueous media cosolvent Strategy 1: Use a Co-solvent System start->cosolvent Is a small % of organic solvent acceptable? ph_adjust Strategy 2: Adjust Solution pH cosolvent->ph_adjust No, or precipitation still occurs upon dilution success Success: Compound is Solubilized cosolvent->success Yes complexation Strategy 3: Cyclodextrin Complexation ph_adjust->complexation No, or pH change is not compatible with assay ph_adjust->success Yes advanced Strategy 4: Advanced Formulations (Nanosuspension, Solid Dispersion) complexation->advanced No, or higher concentration is required complexation->success Yes

Caption: Decision tree for selecting a solubilization method.

Strategy 1: Co-solvency

Q: How can I use co-solvents to effectively dissolve this compound?

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This "less polar" environment is more favorable for hydrophobic molecules, allowing them to dissolve. The key is to find a co-solvent that provides the best solubilization with the lowest possible concentration to minimize potential interference with your experiment. Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and Polyethylene Glycol 400 (PEG 400).[6][][22]

Data Table: Common Co-solvents
Co-solventDielectric Constant (20°C)Key CharacteristicsCommon Use Level
Water (Reference)80.1Highly polar-
DMSO47.2Strong aprotic solvent, good for highly insoluble compounds< 1% (cell-based assays)
Ethanol24.5Less toxic, commonly used in formulations1-10%
PEG 40012.5Low volatility, good for parenteral formulations10-30%
Propylene Glycol32.0Viscous, often used in combination with other solvents10-40%
Experimental Protocol: Co-solvent Screening
  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% of the chosen co-solvent (e.g., DMSO). Ensure it is fully dissolved.

  • Titration into Aqueous Buffer: Vigorously vortex your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Stepwise Addition: While vortexing, add a small aliquot of the stock solution to the buffer to achieve the final desired concentration. For example, add 10 µL of a 10 mM stock to 990 µL of buffer for a final concentration of 100 µM (with 1% DMSO).

  • Observation: Immediately observe the solution for any signs of precipitation (cloudiness, Tyndall effect). Let it sit for 5-10 minutes and observe again.

  • Optimization: If precipitation occurs, try one of the following:

    • Decrease the final concentration of the compound.

    • Prepare a new stock solution in a different co-solvent and repeat.

    • Prepare the final solution with a slightly higher percentage of co-solvent (e.g., 2% or 5%), if your experimental system can tolerate it.

G cluster_0 High Polarity (Water) cluster_1 Reduced Polarity (Water + Co-solvent) W1 H2O W2 H2O W3 H2O W4 H2O Drug_p Drug (Precipitated) Drug_s Drug (Solubilized) C1 Co-solvent C2 H2O C3 Co-solvent C4 H2O

Caption: Co-solvents reduce bulk polarity, solubilizing the drug.

Strategy 2: pH Adjustment

Q: My compound has a phenylimino group. Can I leverage this to improve solubility by adjusting the pH?

Scientific Rationale: Absolutely. The nitrogen atom in the imine group (-N=) is basic and can be protonated (accept a proton) under acidic conditions to form a positively charged iminium salt (-NH+=). This process of ionization dramatically increases the molecule's polarity, thereby enhancing its solubility in water.[9][10][] This is a powerful technique for any molecule with ionizable functional groups.[23][24]

Experimental Protocol: pH-Solubility Profile
  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Analysis: Plot the measured solubility against the pH of the buffer. You should observe a significant increase in solubility at lower pH values if the imine group is being protonated.

G cluster_0 High pH (e.g., 7.4) cluster_1 Low pH (e.g., < 5) Neutral R-N=R' (Neutral, Insoluble) Protonated R-NH+=R' (Charged, Soluble) Neutral->Protonated + H+ Protonated->Neutral - H+

Caption: Protonation of the imine nitrogen at low pH increases polarity.

Strategy 3: Cyclodextrin Complexation

Q: Co-solvents and pH changes are not compatible with my assay. Is there another option?

Scientific Rationale: Yes, forming an inclusion complex with a cyclodextrin is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) inner cavity.[12][15] The hydrophobic compound can partition into this non-polar cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to remain dissolved in water.[13][14][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[5][14]

Data Table: Common Cyclodextrins
CyclodextrinCavity Diameter (Å)Aqueous Solubility (g/100mL)Key Features
β-Cyclodextrin (β-CD)6.0 - 6.51.85Low solubility can be limiting.[5]
Hydroxypropyl-β-CD6.0 - 6.5> 60High solubility, widely used in formulations.[14]
Sulfobutylether-β-CD6.0 - 6.5> 50High solubility, used to dissolve charged molecules.
Experimental Protocol: Inclusion Complex Formation
  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to create a concentrated stock solution (e.g., 10-40% w/v).

  • Add Compound: Add an excess of the solid this compound to the cyclodextrin solution.

  • Equilibrate: Stir or sonicate the mixture for several hours (or overnight) at a controlled temperature to facilitate the formation of the inclusion complex.

  • Remove Excess Solid: Centrifuge or filter the solution (using a 0.22 µm filter) to remove any undissolved compound. The resulting clear solution contains the solubilized drug-cyclodextrin complex.

  • Quantify: Determine the concentration of the solubilized compound in the filtrate using an appropriate analytical method.

cluster_water Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Drug Hydrophobic Drug Drug->Complex

Caption: A hydrophobic drug is encapsulated within a cyclodextrin host.

References
  • Shivraj Popat Jadhav, Santosh Kumar Singh, Himmat Singh Chawra , "Review on Nanosuspension as a Novel. Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs," Advances in Pharmacology and. Pharmacy, Vol. 11, No. 2, pp. 117 - 130, 2023. [Link]

  • Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges | Nanofabrication - Eurasia. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. [Link]

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. [Link]

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  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

  • Enhancing Medication Solubility Using Nanosuspension: A Method - Asian Journal of Pharmaceutics. [Link]

  • FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs - Drug Development and Delivery. [Link]

  • FORMULATION STRATEGIES AND OPTIMIZATION OF POORLY WATER-SOLUBLE DRUGS FOR PRECLINICAL AND CLINICAL APPLICATIONS. [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. [Link]

  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis Online. [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. [Link]

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Technical Support Center: Thermal Decomposition Analysis of (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the thermal decomposition analysis of (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one. This document is designed for researchers, scientists, and drug development professionals who are investigating the thermal stability and degradation profile of this β-enaminone compound. As β-enaminones are crucial building blocks in the synthesis of many bioactive heterocyclic compounds, understanding their thermal properties is paramount for ensuring stability, purity, and safety in pharmaceutical applications.[1][2]

This guide provides not just procedural steps but also the underlying scientific rationale, troubleshooting solutions for common experimental hurdles, and a framework for interpreting your results.

Part 1: Core Concepts in Thermal Analysis

Before initiating an experiment, it is essential to understand the primary analytical techniques employed. For a comprehensive analysis of a novel compound like this compound, a multi-technique approach is recommended.

  • Thermogravimetric Analysis (TGA): This is the cornerstone of decomposition analysis. TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere.[3][4] The resulting data, a TGA curve, reveals the temperatures at which the material decomposes and the quantitative mass loss at each stage.[5][6] The derivative of this curve (DTG) helps to pinpoint the temperature of the maximum decomposition rate.[7]

  • Differential Scanning Calorimetry (DSC): While TGA tracks mass, DSC measures heat flow into or out of a sample relative to a reference as a function of temperature.[8] This technique is critical for identifying thermodynamic transitions such as melting (endothermic), crystallization (exothermic), and glass transitions, which may occur before decomposition.[8] Running a DSC analysis provides a more complete picture of the material's thermal behavior.

  • Evolved Gas Analysis (EGA): TGA tells us when and how much mass is lost, but not what is lost. EGA techniques identify the chemical nature of the gaseous products evolved during decomposition.[9] This is typically achieved by coupling the TGA instrument to a spectrometer:

    • TGA-FTIR (Fourier Transform Infrared Spectroscopy): Identifies evolved gases that are IR-active by their characteristic vibrational spectra.[10][11]

    • TGA-MS (Mass Spectrometry): Separates and identifies evolved gases based on their mass-to-charge ratio, offering high sensitivity.[9][12]

    • TGA-GC-MS (Gas Chromatography-Mass Spectrometry): Provides the most detailed separation and identification of volatile and semi-volatile organic decomposition products.[9][13]

Experimental Workflow Overview

The logical flow of a comprehensive thermal analysis experiment is outlined below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Primary Analysis cluster_ega Phase 3: Evolved Gas Analysis cluster_interp Phase 4: Interpretation SamplePrep Sample Preparation (Drying, Weighing) TGA TGA Analysis (Determine Mass Loss Stages) SamplePrep->TGA DSC DSC Analysis (Identify Phase Transitions) SamplePrep->DSC InstrumentCal Instrument Calibration (TGA/DSC) InstrumentCal->TGA InstrumentCal->DSC EGA TGA-FTIR/MS/GC-MS (Identify Gaseous Products) TGA->EGA DataAnalysis Data Correlation & Analysis TGA->DataAnalysis DSC->DataAnalysis Mechanism Propose Decomposition Pathway EGA->Mechanism DataAnalysis->Mechanism

Caption: Overall workflow for comprehensive thermal decomposition analysis.

Part 2: Experimental Protocols

These protocols provide a starting point for analysis. Parameters should be optimized based on preliminary results.

Protocol 1: TGA Screening

Objective: To determine the thermal stability and primary decomposition temperatures of the compound.

  • Instrument Preparation: Ensure the TGA balance is calibrated according to manufacturer specifications.

  • Sample Preparation: Place 5-10 mg of the finely ground this compound powder into a clean, tared alumina or platinum crucible.

  • Experimental Parameters:

    • Purge Gas: High-purity Nitrogen (Inert Atmosphere) at a flow rate of 50-100 mL/min.[14] Using an inert gas ensures you are studying thermal decomposition (thermolysis) and not oxidation.[6]

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 800°C at a heating rate of 10°C/min. A slower rate can improve resolution of decomposition steps, while a faster rate can shift events to higher temperatures.[6][7]

  • Data Acquisition: Record mass loss (%) as a function of temperature. Plot both the TGA (mass % vs. Temp) and DTG (derivative mass loss vs. Temp) curves.

Protocol 2: DSC Analysis

Objective: To identify melting point and other phase transitions prior to decomposition.

  • Instrument Preparation: Calibrate the DSC cell for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Place 2-5 mg of the powder into a non-reactive aluminum pan and hermetically seal it. A pierced lid may be used if gas evolution is expected during a transition.

  • Experimental Parameters:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to a temperature just beyond the final decomposition point identified by TGA (e.g., 600°C) at 10°C/min.

  • Data Acquisition: Record heat flow (mW) as a function of temperature.

Protocol 3: TGA-GC-MS for Product Identification

Objective: To separate and identify the volatile and semi-volatile organic compounds evolved during decomposition.

  • System Preparation: Calibrate the TGA as per Protocol 1. Ensure the heated transfer line to the GC-MS is at a stable temperature (e.g., 250-300°C) to prevent condensation of evolved products.[13]

  • Sample Preparation: Use a sample size of 10-15 mg to ensure sufficient gas concentration for detection.

  • Experimental Parameters:

    • TGA Purge Gas: Helium (carrier gas for GC) at 50-70 mL/min.[13]

    • TGA Temperature Program: Same as Protocol 1 (10°C/min ramp).

    • GC-MS Sampling: Set the system to inject evolved gases onto the GC column at set temperature intervals or continuously throughout the decomposition event.

    • GC Column & Program: Use a standard non-polar column (e.g., DB-5MS) suitable for separating a wide range of organic compounds. A typical program might be: hold at 50°C for 2 min, then ramp at 5°C/min to 280°C.[15]

  • Data Acquisition: Correlate the TGA mass loss events with the corresponding GC-MS chromatograms and mass spectra to identify the products evolved at each decomposition stage.

ParameterTGA AnalysisDSC AnalysisTGA-GC-MS Analysis
Sample Mass 5-10 mg2-5 mg10-15 mg
Crucible/Pan Alumina or PlatinumSealed AluminumAlumina or Platinum
Atmosphere Nitrogen (or Air)NitrogenHelium
Flow Rate 50-100 mL/min50 mL/min50-70 mL/min
Heating Rate 10°C/min (typical)10°C/min (typical)10°C/min (typical)
Temp. Range 30°C to 800°C30°C to ~600°C30°C to 800°C
Primary Output Mass Loss vs. TempHeat Flow vs. TempEvolved Product Identity vs. Temp

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the thermal analysis of organic compounds like β-enaminones.

Troubleshooting (Question & Answer)

  • Q1: My TGA baseline is drifting or showing a slight, continuous mass loss from the start of the run, even at low temperatures. What's wrong?

    • A1: This is often due to the presence of residual moisture or volatile solvents from the synthesis or purification process.[16] Before starting the main ramp, add an isothermal hold step in your TGA program (e.g., hold at 100-120°C for 10-15 minutes) to drive off these volatiles. This will ensure your initial mass (100%) is that of the dry compound.

  • Q2: My DSC curve shows a large, sharp endothermic peak at the very beginning of the experiment. Is this a real transition?

    • A2: This is likely a "start-up hook," an instrumental artifact caused by the initial thermal imbalance between the sample and reference pans, especially if their heat capacities differ significantly.[8] This effect is more pronounced at faster heating rates. It is generally not a true thermal event of the sample. Allow the instrument to fully equilibrate before interpreting data, and disregard the initial 2-3 minutes of the run if this artifact is present.[8]

  • Q3: The decomposition in my TGA curve appears as one broad, indistinct step. How can I resolve the individual stages?

    • A3: Overlapping decomposition steps are common.[7] To improve resolution, reduce the heating rate. A slower rate (e.g., 2-5°C/min) provides more time for distinct thermal events to occur and be resolved by the instrument.[6] Analyzing the DTG curve is also crucial, as it often reveals multiple peaks within a single broad TGA step.[17]

  • Q4: I ran my sample in an inert (N₂) atmosphere and saw a significant amount of black residue at the end. What is this?

    • A4: The black residue is likely carbonaceous char, formed from the incomplete combustion of the organic phenyl rings in an oxygen-free environment.[7] To confirm this and determine the char percentage, you can add a second step to your TGA program: after the initial ramp in nitrogen, cool the furnace, switch the purge gas to Air or Oxygen, and then heat again (e.g., to 900°C). The char will combust in the presence of oxygen, and the corresponding mass loss will quantify it.[7]

  • Q5: My DSC results are not reproducible between runs, especially the peak temperatures. What should I check?

    • A5: Inconsistent results can stem from several factors:

      • Sample Preparation: Ensure the sample is packed consistently at the bottom of the pan to maintain good thermal contact.

      • Sample Mass: Significant variations in sample mass can shift peak temperatures.[18] Keep the mass consistent between runs.

      • Crucible Integrity: Check for any warping or contamination of the DSC pans, as this can alter heat transfer.[19][20]

      • Heating Rate: Ensure the exact same heating program is used for all comparable runs.

Frequently Asked Questions (FAQs)

  • What is the expected melting point for this compound?

    • As a moderately sized organic molecule with aromatic rings, a melting point between 100-250°C would be expected before decomposition. DSC is the definitive technique to measure this. The melting will appear as a sharp endothermic peak on the DSC curve.

  • Why should I use an inert atmosphere like nitrogen instead of air?

    • Using an inert atmosphere allows you to study the inherent thermal stability of the molecule (thermolysis). In contrast, using air introduces oxygen, leading to thermo-oxidative decomposition, which is a different chemical process that typically occurs at lower temperatures and can mask the true thermal decomposition profile.[6] Both can be studied, but they must be analyzed as separate experiments.

  • Can TGA be used to determine the purity of my sample?

    • TGA can provide an indication of purity. For example, a mass loss at low temperatures (~100°C) suggests the presence of water or solvent impurities. However, TGA cannot distinguish between impurities that have similar decomposition temperatures to the main compound.[4] Techniques like DSC can sometimes reveal impurity effects, such as a broadened melting peak.

  • What are the likely initial points of fragmentation in the this compound molecule?

    • Based on general chemical principles, the initial bond cleavages are expected at the weakest points in the structure. These include the C=N imine bond and the C-C bonds adjacent to the carbonyl group. The conjugated system provides some stability, but at elevated temperatures, fragmentation is inevitable.

Part 4: Data Interpretation and Potential Decomposition Pathway

The thermal decomposition of this compound is expected to be a multi-stage process. The following is a hypothesized pathway based on the known chemistry of related structures. Evolved gas analysis is required for experimental validation.

Hypothesized Decomposition Stages:

  • Stage 1 (Approx. 250-400°C): Initial fragmentation of the main chain. The most probable initial scission would occur at the imine linkage and bonds alpha to the carbonyl group.

  • Stage 2 (Approx. 400-600°C): Decomposition of the larger fragments generated in Stage 1. This would involve the breakdown of the aromatic rings.

  • Final Residue (>600°C in N₂): Formation of stable carbonaceous char.

Potential Evolved Gas Products (to be confirmed by EGA):

  • Aniline (from cleavage of the phenylimine group)

  • Benzonitrile

  • Styrene

  • Toluene

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Various small hydrocarbons (methane, ethene)

  • Nitrogen-containing fragments (HCN, NOx if oxygen is present)

G cluster_stage1 Stage 1 Decomposition (250-400°C) cluster_stage2 Stage 2 Decomposition (400-600°C) Compound (E)-2-Methyl-1-phenyl- 5-phenyliminopent-1-en-3-one Fragment1 Aniline & Phenyl-containing fragments Compound->Fragment1 Heat (Δ) Fragment2 Aliphatic Ketone/Enone Fragments Compound->Fragment2 Heat (Δ) CO_CO2 CO, CO₂ Compound->CO_CO2 Heat (Δ) Aromatics Benzene, Toluene Fragment1->Aromatics N_compounds HCN, Benzonitrile Fragment1->N_compounds SmallHC Small Hydrocarbons (Methane, Ethene) Fragment2->SmallHC Residue Carbonaceous Char (>600°C in N₂) SmallHC->Residue Aromatics->Residue N_compounds->Residue

Caption: Hypothesized multi-stage thermal decomposition pathway.

References

  • TG-FTIR Thermogravimetric Analysis. (n.d.). Bruker. Retrieved from [Link]

  • Thermogravimetic Analysis and Fourier Transform Infrared. (n.d.). Universiti Sains Malaysia. Retrieved from [Link]

  • Bayer, G., et al. (2023). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Analytical Methods, 15(18), 2297-2308. DOI:10.1039/D3AY00173C. Retrieved from [Link]

  • Characterization of the Composition and Thermal Decomposition Profile of Recycled Carpet Samples by TGA-FT-IR, TGA-MS, and TGA-GC-MS. (2013). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Ondrejovič, M., & Hudec, I. (2015). GC-MS of polyethylene and polypropylene thermal cracking products. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International, 35(5), 20-26. Retrieved from [Link]

  • Mokhtari, B., et al. (n.d.). Catalyst and solvent-free synthesis of β-enaminone derivatives. Organic Chemistry Research. Retrieved from [Link]

  • TGA–FTIR. (2019). EAG Laboratories. Retrieved from [Link]

  • 4 Troubleshooting Common Errors in DSC Experiments. (2024). Betterceramic. Retrieved from [Link]

  • D'Urso, A., et al. (2024). MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). Molecules, 29(14), 3289. Retrieved from [Link]

  • TGA-FT-IR – Your Solution to Identify a Polymer Blend and its Composition. (2020). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Enaminone synthesis by amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wang, Y., et al. (2024). Thermal decomposition behavior of casting raw materials under different atmospheres and temperatures. Scientific Reports, 14(1), 3986. Retrieved from [Link]

  • Interpreting Unexpected Events and Transitions in DSC Results. (n.d.). TA Instruments. Retrieved from [Link]

  • Recent Advances in Synthesis and Reactions of β-Amino-α,β-Enones (Enaminones). (2023). ResearchGate. Retrieved from [Link]

  • Chen, W., et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold(I)/Silver(I) under Solvent-Free Conditions. Molecules, 17(3), 2899-2911. Retrieved from [Link]

  • A brief review on synthesis & applications of β-enamino carbonyl compounds. (2015). ResearchGate. Retrieved from [Link]

  • Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. (2024). MDPI. Retrieved from [Link]

  • Back to Basics: Thermogravimetric Analysis (TGA). (2020). YouTube. Retrieved from [Link]

  • Turcotte, R., et al. (2001). THERMAL ANALYSIS OF BLACK POWDER. Journal of Thermal Analysis and Calorimetry, 66(2), 431-441. Retrieved from [Link]

  • Cho, M. J., et al. (1986). Mechanism of Hydrolysis and Structure-Stability Relationship of Enaminones as Potential Prodrugs of Model Primary Amines. Journal of Pharmaceutical Sciences, 75(1), 27-33. Retrieved from [Link]

  • Thermal Decomposition. (n.d.). Sigma HSE. Retrieved from [Link]

  • How to Interpret a TGA Curve: An Expert Guide. (2023). Torontech. Retrieved from [Link]

  • Interpreting DSC curves Part 1: Dynamic measurements. (1998). Mettler Toledo. Retrieved from [Link]

  • Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Thermogravimetric Analysis. (n.d.). Purdue University. Retrieved from [Link]

  • How to Resolve Common Issues with DSC Crucibles in Thermal Analysis. (2024). Nexacule. Retrieved from [Link]

  • Challenges of the Usual Graphical Methods Used to Characterize Phase Change Materials by Differential Scanning Calorimetry. (2018). MDPI. Retrieved from [Link]

  • What does thermogravimetric analysis (TGA) measure? (2024). Infinitia. Retrieved from [Link]

  • Thermal decomposition. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Structure Identification of 1-[4-(4-pentylcyclohexyl)-phenyl]-3-(quinolin-8-ylamino)prop-2-en-1-one Molecules in Solvents of Different Polarities. (2020). ResearchGate. Retrieved from [Link]

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Validation & Comparative

Elemental Analysis of (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one: A Guide to Comparison of Theoretical and Experimental Values

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of novel chemical entities, elemental analysis stands as a fundamental technique for verifying the empirical formula and assessing the purity of a compound. This guide is designed to provide a comprehensive framework for comparing the theoretical and experimental elemental analysis values for the target compound, (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one. However, a thorough search of the scientific literature and chemical databases indicates that this specific compound may be a novel entity or not widely documented. As such, this guide will focus on the essential steps a researcher should take to perform this comparison, from determining the theoretical values to executing the experimental analysis.

The Critical Role of Elemental Analysis in Compound Validation

Elemental analysis is a cornerstone of chemical characterization. It provides a quantitative measure of the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a sample. The alignment of these experimental percentages with the calculated theoretical values derived from the proposed molecular formula provides strong evidence for the structural integrity and purity of the synthesized compound. Significant deviations can signal the presence of impurities, residual solvents, or an incorrect molecular structure, making this a critical checkpoint in any synthetic workflow.

Establishing the Theoretical Benchmark: Molecular Formula and Elemental Composition

The first step in this comparative analysis is to establish the theoretical elemental composition. This is entirely dependent on the correct molecular formula of the target compound.

1. Determining the Molecular Formula:

Based on the IUPAC name, this compound, the predicted molecular structure leads to the molecular formula C₂₂H₂₁NO .

  • Carbon (C): 22 atoms

  • Hydrogen (H): 21 atoms

  • Nitrogen (N): 1 atom

  • Oxygen (O): 1 atom

2. Calculating the Theoretical Elemental Percentages:

Using the atomic weights of each element (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u), the theoretical percentages can be calculated as follows:

  • Molecular Weight: (22 * 12.011) + (21 * 1.008) + (1 * 14.007) + (1 * 15.999) = 327.43 g/mol

  • % Carbon (C): (22 * 12.011 / 327.43) * 100 = 80.70%

  • % Hydrogen (H): (21 * 1.008 / 327.43) * 100 = 6.47%

  • % Nitrogen (N): (1 * 14.007 / 327.43) * 100 = 4.28%

These theoretical values serve as the benchmark against which the experimental data will be compared.

The Experimental Protocol: Obtaining Accurate Elemental Analysis Data

The following is a detailed, step-by-step methodology for conducting the elemental analysis of a synthesized sample of this compound. Adherence to this protocol is crucial for obtaining reliable and reproducible results.

Instrumentation:

  • A calibrated CHN elemental analyzer (e.g., PerkinElmer 2400 Series II, Vario EL cube).

Materials:

  • A pure, dry, and finely ground sample of synthesized this compound.

  • Tin or silver capsules for sample encapsulation.

  • A certified organic analytical standard (e.g., acetanilide) for calibration.

Procedure:

  • Instrument Calibration: Begin by calibrating the elemental analyzer with a known standard. This ensures the instrument's detectors are responding accurately and provides a basis for the quantification of the elements in the unknown sample.

  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dried and homogenized sample into a pre-weighed capsule. The precise mass is critical for accurate percentage calculations.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (around 900-1000 °C) within the analyzer. In the presence of a controlled amount of oxygen, the sample undergoes complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).

  • Reduction and Separation: The gaseous combustion products are then passed through a reduction chamber, typically containing copper, to convert any nitrogen oxides to dinitrogen (N₂). The mixture of CO₂, H₂O, and N₂ is then separated using a chromatographic column.

  • Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is proportional to the amount of each element in the original sample.

  • Data Analysis: The instrument's software, using the calibration data, calculates the percentage of carbon, hydrogen, and nitrogen in the sample.

Data Presentation and Interpretation: A Comparative Framework

Once the experimental data is obtained, it should be presented in a clear and concise table alongside the theoretical values for direct comparison.

ElementTheoretical Value (%) (for C₂₂H₂₁NO)Experimental Value (%)Difference (%)
Carbon (C)80.70[Enter Experimental Value][Calculate Difference]
Hydrogen (H)6.47[Enter Experimental Value][Calculate Difference]
Nitrogen (N)4.28[Enter Experimental Value][Calculate Difference]

Table 1: A template for comparing theoretical and experimental elemental analysis data for this compound.

Interpretation of Results:

  • A difference of ±0.4% between the theoretical and experimental values is generally considered acceptable proof of purity for a novel compound.

  • Larger discrepancies may suggest the presence of impurities such as residual solvents, starting materials, or byproducts. In such cases, further purification of the sample is recommended, followed by a repeat of the elemental analysis.

Visualizing the Workflow

The following diagram illustrates the logical progression of the elemental analysis and comparison process.

Caption: Workflow for the comparison of theoretical and experimental elemental analysis.

This comprehensive guide provides the necessary framework for researchers to effectively utilize elemental analysis in the characterization of this compound. By carefully determining the theoretical values and meticulously following the experimental protocol, a reliable comparison can be made to validate the synthesis and purity of this and other novel compounds.

References

For further information on the principles and practices of elemental analysis, the following resources are recommended:

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (A comprehensive textbook on analytical chemistry techniques).
  • Royal Society of Chemistry. Elemental Analysis. [Link] (Provides an overview of the technique and its applications).

Definitive Structural Elucidation: A Comparative Guide to Validating (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one

[1][2]

Executive Summary

In the development of bioactive small molecules, the precise determination of stereochemistry is non-negotiable. For the target molecule This compound , researchers face a dual stereochemical challenge: the geometry of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1

While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state characterization, it often yields ambiguous results for rigid conjugated systems where Nuclear Overhauser Effect (NOE) signals are weak or overlapping.[1] This guide establishes why Single Crystal X-ray Diffraction (SCXRD) is the requisite "Gold Standard" for validating this compound, providing a comparative analysis against NMR and Powder XRD, supported by experimental protocols and validation criteria.

Part 1: The Stereochemical Challenge

The target molecule contains two critical sites of stereoisomerism that dictate its biological efficacy and solid-state stability:

  • The Enone Linkage (C1=C2): Designated as (E), but susceptible to photoisomerization to (Z).

  • The Imine Linkage (C5=N): Can exist as (E) or (Z) (syn/anti), often rapidly interconverting in solution.

The Ambiguity of Alternatives:

  • 1H NMR: Relies on coupling constants (J-values). However, in trisubstituted alkenes (like the C1=C2 bond with a 2-methyl group), there is no vicinal proton coupling (

    
    ) to distinguish E/Z geometry directly. One must rely on NOE/ROESY, which depends on spatial proximity that can be misleading in conformationally mobile chains.
    
  • Powder XRD (PXRD): Excellent for phase identification (fingerprinting) but generally insufficient for ab initio structure determination of flexible organic molecules without prior models.[1]

Part 2: Comparative Analysis (SCXRD vs. Alternatives)

The following table contrasts the capabilities of SCXRD against standard spectroscopic methods for this specific molecular class.

FeatureSCXRD (The Gold Standard) Solution State NMR (1H/13C/NOE) Powder XRD (PXRD)
Stereochemistry Absolute. Direct visualization of E/Z configurations at C1=C2 and C5=N.Inferred. Derived from spatial proximity (NOE); often ambiguous for trisubstituted alkenes.[1][2]None. Cannot distinguish isomers without a known reference crystal structure.[2]
Bond Metrics Precise. Measures bond lengths (e.g., C=O vs C-O) to 0.001 Å precision.Indirect. Inferred from chemical shifts (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) and bond order correlations.[1]
N/A. Only measures lattice d-spacings, not intramolecular bonds.[1]
Tautomerism Definitive. Locates H-atoms (with good data) to distinguish Enol-Imine vs Keto-Enamine forms.Dynamic. Often shows averaged signals if proton transfer is fast on the NMR timescale.Static. Captures the bulk solid form but hard to solve ab initio.
Sample State Solid Single Crystal (0.1–0.5 mm).[1]Solution (CDCl3/DMSO-d6).[2]Polycrystalline Solid (Bulk).
Data Output 3D Coordinates (CIF file).Chemical Shifts, Integrals, Couplings.[3][4][5]Diffractogram (

vs Intensity).[1]
Part 3: Validation Workflow & Logic

The following diagram illustrates the decision matrix for structural validation, highlighting where NMR fails and SCXRD succeeds for this specific enone-imine derivative.

ValidationWorkflowStartTarget: (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-oneSynthesisSynthesis (Claisen-Schmidt / Condensation)Start->SynthesisNMR1H/13C NMR AnalysisSynthesis->NMRCrystGrowthCrystal Growth(Slow Evaporation/Vapor Diffusion)Synthesis->CrystGrowthAmbiguityAmbiguity: Trisubstituted Alkene(No 3J Coupling) & Imine IsomerismNMR->AmbiguityInconclusive StereochemistryAmbiguity->CrystGrowthRequired StepSCXRDSingle Crystal XRD(Data Collection & Refinement)CrystGrowth->SCXRDStructureStructure Solution (SHELXT)& Refinement (SHELXL)SCXRD->StructureValidationValidation Metrics:1. R1 < 0.052. Torsion Angles ~180° (E)3. Thermal Ellipsoids checkStructure->ValidationFinalDefinitive Structure ConfirmedValidation->Final

Caption: Logical workflow moving from ambiguous spectroscopic data to definitive crystallographic validation.

Part 4: Experimental Protocol (SCXRD)

To achieve the "Gold Standard" validation for this compound, follow this specific protocol.

1. Crystal Growth (The Critical Step)

Chalcone derivatives often crystallize as needles or plates. For this molecule, the presence of the imine nitrogen and carbonyl oxygen suggests potential for hydrogen bonding, which aids crystallization.

  • Method A (Slow Evaporation): Dissolve 20 mg of the compound in a minimal amount of hot Ethanol or Acetonitrile. Filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature (20-25°C) for 3-7 days.

  • Method B (Vapor Diffusion): Dissolve the compound in a "good" solvent (Dichloromethane, 0.5 mL). Place this inner vial inside a larger jar containing a "poor" solvent (Hexane or Pentane, 5 mL). Cap the outer jar tightly.

2. Data Collection Parameters
  • Source: Cu-Kngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (
    
    
    Å) is preferred for organic molecules to maximize diffraction intensity and absolute configuration determination (if chiral centers existed), though Mo-K
    
    
    is acceptable.[1]
  • Temperature: Collect at 100 K (using a cryostream). Low temperature freezes the rotation of the phenyl rings and reduces thermal motion (atomic displacement parameters), yielding sharper high-angle data.

3. Refinement Strategy
  • Software: SHELXT (Intrinsic Phasing) for solution; SHELXL (Least Squares) for refinement.

  • H-Atom Treatment: Constrain aromatic H-atoms using a riding model (AFIX 43). Locate the methyl group H-atoms from difference Fourier maps if possible to confirm orientation, or use AFIX 137 (allowing rotation).

Part 5: Validation Criteria (Data Interpretation)

When reviewing the CIF (Crystallographic Information File), the following metrics confirm the identity and quality of the structure.

A. Geometric Validation (The "Fingerprint")

Compare your experimental values against these expected ranges for the target structure [1, 2]:

ParameterBond/AngleExpected Range (Å / °)Significance
Ketone Bond C3=O1.21 – 1.23 Å Confirms localized ketone (vs enol).[1][2]
Imine Bond C5=N1.27 – 1.29 Å Distinct from C-N single bond (~1.47 Å).[2]
Alkene Bond C1=C21.33 – 1.35 Å Confirms double bond character.[2]
Torsion Angle C1-C2-C3-O~0° (s-cis) or ~180° (s-trans) Determines enone conformation.[1][2]
Stereochemistry Ph-C1=C2-Me~180° (Torsion) Defines the (E) isomer.
B. Quality Metrics
  • R-Factor (R1): Must be < 0.05 (5%) for publication-quality data.

  • Goodness of Fit (GooF): Should be close to 1.0 .

  • Residual Density: Peaks/holes should be < 0.5 e-/ų. Large peaks suggest disorder or incorrect atom assignment.[2]

References
  • BenchChem Technical Support. (2025).[2][3] A Researcher's Guide to Validating the Structure of Synthesized Chalcone Derivatives. BenchChem. Link

  • Garrison, W., et al. (2020).[6] Comparison of NMR and X-ray crystallography in biomolecular structure determination. SSRN.[2] Link

  • European Journal of Chemistry. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. Eur. J. Chem. 14(3), 297-302.[1][2] Link

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure Guides. Link

  • MDPI. (2025). Synthesis, Structure and Biological Activity of Hydrazone Derivatives. Molecules. Link

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one, ensuring compliance with safety regulations and the protection of personnel and the environment.

Hazard Assessment and Chemical Profile

This compound is an organic compound with the molecular formula C₁₈H₁₇NO[1]. Its structure contains several functional groups that inform its potential hazards and dictate its disposal route: an α,β-unsaturated ketone, an imine, and aromatic (phenyl) rings.

  • α,β-Unsaturated Ketone: This functional group can act as a Michael acceptor, making the compound reactive towards nucleophiles. Such compounds can be irritants and potentially toxic[2][3].

  • Imine Group: Imines can be susceptible to hydrolysis, especially in the presence of acid, to form an amine and a carbonyl compound. The amine functionality suggests the compound may have basic properties.

  • Aromatic Rings: The presence of phenyl groups suggests that incineration is a likely disposal method, as burning aromatic compounds in the open is generally prohibited[4].

Given the absence of a specific Safety Data Sheet (SDS) in publicly available databases, this compound must be handled as a hazardous substance of unknown toxicity. The Occupational Safety and Health Administration (OSHA) mandates that if the composition of a laboratory-generated chemical is known, its hazards must be determined. If it is a byproduct of unknown composition, it must be assumed to be hazardous[5][6].

Table 1: Summary of Potential Hazards

Hazard ClassificationRationale
Acute Toxicity Potential for harm if swallowed, inhaled, or in contact with skin, based on the reactivity of the functional groups.
Skin/Eye Irritant Likely to cause skin and serious eye irritation upon contact.
Environmental Hazard Organic compounds of this nature can be harmful to aquatic life.
Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat or a chemical-resistant apron.
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.
Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Isolate the Area: Cordon off the spill area to prevent personnel from entering.

  • Alert Personnel: Inform colleagues and the laboratory supervisor of the spill.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the correct PPE.

  • Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand. Avoid using combustible materials like paper towels. For solid spills, carefully sweep the material to avoid creating dust.

  • Collect Waste: Place all contaminated absorbent material and any contaminated debris into a designated, sealable, and clearly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Cleaning Materials: All materials used for decontamination should also be placed in the hazardous waste container.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. This ensures compliance with regulations from bodies such as the Environmental Protection Agency (EPA)[7][8].

Workflow for Disposal:

DisposalWorkflow A Waste Generation ((E)-2-Methyl-1-phenyl-5- phenyliminopent-1-en-3-one) B Segregate Waste (Non-halogenated organic solvent waste) A->B  Isolate from  incompatible materials C Container Selection (Compatible, leak-proof, sealed) B->C  Ensure chemical  compatibility D Labeling ('Hazardous Waste', full chemical name, date) C->D  Attach label  before adding waste E Temporary Storage (Satellite Accumulation Area - SAA) D->E  Store at or near  point of generation F Arrange Pickup (Contact EHS or licensed contractor) E->F  When container is full  or per schedule G Final Disposal (Incineration or other approved method) F->G  Transported by  licensed hauler

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Waste Segregation: This compound should be collected as a non-halogenated organic solvent waste. It is crucial to keep different waste streams separate to prevent dangerous reactions[9][10]. Do not mix with aqueous waste, halogenated solvents, or strong acids/bases.

  • Container Selection:

    • Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be in good condition, with no leaks, and have a secure, tight-fitting lid[11].

  • Proper Labeling:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound" and list any solvents used.

    • Indicate the date when the first waste was added to the container[12].

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[11].

    • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

    • Keep the container closed at all times, except when adding waste.

    • Store away from heat, sparks, or open flames[13].

  • Arranging for Disposal:

    • Once the waste container is nearly full (no more than ¾ full) or has reached the local time limit for accumulation, arrange for its disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[10][14].

    • Provide all necessary information about the waste, including the completed hazardous waste label.

  • Final Disposal Method:

    • The most probable disposal method for this compound by a licensed contractor is high-temperature incineration[4][9]. This process destroys the organic molecule, converting it into less harmful substances like carbon dioxide and water.

Do NOT dispose of this chemical down the drain or in regular trash. This is illegal and poses a significant threat to the environment and public health[10].

Waste Minimization

In line with the principles of green chemistry and regulatory guidance, laboratories should strive to minimize waste generation[11].

  • Reduce Scale: Use the smallest scale possible for experiments.

  • Substitution: Where feasible, substitute with less hazardous chemicals.

  • Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to prevent chemicals from expiring.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and environmental responsibility.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved February 13, 2026, from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved February 13, 2026, from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Services. Retrieved February 13, 2026, from [Link]

  • National Research Council. (2011). Appendix A: OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • United States Environmental Protection Agency. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. Retrieved February 13, 2026, from [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved February 13, 2026, from [Link]

  • DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. (2022, November 18). Resource Management Associates. [Video]. YouTube. [Link]

  • Proper disposal of chemicals. (2022, August 20). Sciencemadness Wiki. Retrieved February 13, 2026, from [Link]

  • 2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. Retrieved February 13, 2026, from [Link]

  • Inhalation toxicity studies of the alpha,beta-unsaturated ketones. (1993). Environmental Health Perspectives, 101 Suppl 6, 81–82. [Link]

  • 17.6: α,β-Unsaturated Aldehydes and Ketones. (2021, July 31). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.